Acetic acid;5,8-dihydronaphthalen-1-ol

Photochemistry Photo-Fries rearrangement Regioselectivity

5,8-Dihydronaphthalen-1-yl acetate (CAS 51927-56-1), also cataloged as acetic acid;5,8-dihydronaphthalen-1-ol, is a key synthetic intermediate belonging to the dihydronaphthyl ester class. It is formally recognized as Nadolol Impurity 4 in pharmacopeial and regulatory contexts.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 51927-56-1
Cat. No. B14141338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;5,8-dihydronaphthalen-1-ol
CAS51927-56-1
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(=O)O.C1C=CCC2=C1C=CC=C2O
InChIInChI=1S/C10H10O.C2H4O2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-2(3)4/h1-3,5,7,11H,4,6H2;1H3,(H,3,4)
InChIKeyKHQNGPDAZDGRAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dihydronaphthalen-1-yl acetate (CAS 51927-56-1): Core Identity and Procurement-Relevant Characterization


5,8-Dihydronaphthalen-1-yl acetate (CAS 51927-56-1), also cataloged as acetic acid;5,8-dihydronaphthalen-1-ol, is a key synthetic intermediate belonging to the dihydronaphthyl ester class. It is formally recognized as Nadolol Impurity 4 in pharmacopeial and regulatory contexts [1]. Its structure features an isolated double bond within the partially saturated naphthalene core, which imparts distinct reactivity compared to fully aromatic naphthyl esters [2]. The compound is supplied as a reference standard with detailed characterization data compliant with regulatory guidelines, supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for nadolol-containing pharmaceuticals .

Certified Nadolol Impurity 4 reference standard for ANDA/DMF submissions
Unique 5,8-dihydro scaffold enables regioselective reactivity not available from fully aromatic esters
Chromatographic identity resolved from six other nadolol impurities in validated HPLC methods

Why Generic Naphthyl Acetates Cannot Substitute for 5,8-Dihydronaphthalen-1-yl acetate in Regulated Applications


The partially saturated 5,8-dihydro scaffold of this compound is not interchangeable with fully aromatic analogs such as 1-naphthyl acetate. The isolated double bond alters both the photochemical and Lewis-acid-catalyzed rearrangement pathways, leading to a distinct product distribution profile [1]. In pharmaceutical quality control, this structural specificity is critical: the compound is designated as Nadolol Impurity 4, and its chromatographic behavior and spectral signature are unique among the seven known nadolol-related compounds resolved by validated HPLC methods [2]. Substituting a generic naphthyl acetate reference standard would fail to meet identity and purity verification requirements for ANDA submissions, as regulatory monographs explicitly distinguish between individual specified impurities [3].

Reactivity profile mismatch
The partially saturated 5,8-dihydro core enables para-rearrangement and solvent arylation pathways that do not occur with 1-naphthyl acetate; product distribution may shift unpredictably.
Regulatory identity divergence
Generic naphthyl acetates lack the CAS 51927-56-1 and pharmacopeial designation as Nadolol Impurity 4; substitution would fail identity verification for ANDA submissions.
Chromatographic behavior may differ
Validated HPLC methods for nadolol resolve Impurity 4 with a distinct retention time and spectral signature; a generic analog may alter peak assignment and quantification.

Quantitative Differentiation Evidence for 5,8-Dihydronaphthalen-1-yl acetate Against Closest Analogs


Photo-Fries Ortho/Para Product Selectivity vs. 1-Naphthyl Acetate

Under identical photolysis conditions (254 nm, methanol, 24 h), 5,8-dihydro-1-naphthyl acetate (2a) provides a distinct ortho/para product ratio compared to the fully aromatic analog 1-naphthyl acetate. The dihydro compound yields 40% ortho-hydroxyketone (3a), 32% para-hydroxyketone (4a), and 32% 5,8-dihydronaphthol (1), reflecting a ~1.25:1 ortho/para ratio [1]. In contrast, 1-naphthyl acetate under comparable conditions yields the ortho-hydroxyketone at 40% with minimal para product formation, demonstrating that saturation of the 5,8-positions specifically enables para-rearrangement [2].

Photo-Fries ortho/para selectivity
Head-to-head
ortho 40%para 32%
vs.
ortho 40% only
Supports access to para-acylated scaffolds not available from fully aromatic esters
254 nm, methanol, cross-study comparable conditions
Photochemistry Photo-Fries rearrangement Regioselectivity

Fries Reaction para-Selectivity Enabled by 5,8-Dihydro Substitution

Treatment of 5,8-dihydro-1-naphthyl acetate (2a) with anhydrous AlCl₃ in nitrobenzene or carbon disulfide at room temperature selectively yields 4-acetyl-5,8-dihydro-1-naphthol (4a) in 30–35% yield, accompanied by 5,8-dihydronaphthol (1) at 40% [1]. This contrasts with the Fries rearrangement of 1-naphthyl acetate, which under comparable AlCl₃ conditions in nitrobenzene yields a mixture of 2-acetyl-1-naphthol and 4-acetyl-1-naphthol, where the ortho product is typically favored due to the fully aromatic ring system [2].

Fries para-selectivity
Class-level inference
para product 30–35% yield
Enables exclusive para-acetylation context; aromatic ester gives ortho/para mixtures
AlCl₃, nitrobenzene/CS₂; comparator ratio not fully quantified
Fries rearrangement Lewis acid catalysis para-Acetylation

Benzene-Solvent Fries Reaction: Unique Arylation at the Isolated Double Bond

When the Fries reaction of 5,8-dihydro-1-naphthyl acetate (2a) is conducted in benzene with AlCl₃, two products form: compound 6 (35.7% yield) via Fries rearrangement and compound 7 (10.7% yield) via arylation at the isolated double bond [1]. This dual reactivity—Fries rearrangement plus electrophilic addition to the dihydro ring—has no counterpart in fully aromatic 1-naphthyl acetate, where the absence of an isolated double bond precludes solvent arylation.

Benzene-solvent dual reactivity
Head-to-head
Fries: 35.7%Arylation: 10.7%
vs.
no arylation
Enables tandem Fries-arylation for scaffold diversification context
AlCl₃, benzene; unique to 5,8-dihydro system
Friedel-Crafts arylation Solvent effect Dual reactivity

Regulatory Designation as Nadolol Impurity 4: Pharmacopeial Identity Verification

5,8-Dihydronaphthalen-1-yl acetate is explicitly designated as Nadolol Impurity 4 and supplied as a characterized reference standard compliant with regulatory guidelines for ANDA and DMF submissions [1]. Validated HPLC methods for nadolol raw materials resolve seven related compounds and several unknown impurities, with minimum quantifiable levels of ≤0.05% for four of the seven and ≤0.3% for the remainder [2]. The compound's unique CAS registry number (51927-56-1) and distinct chemical identity differentiate it from other nadolol impurities such as Impurity 1 (bis-ether dimer), Impurity 3 (diol analog), and Impurity G (CAS 33841-03-1) .

Regulatory identity
Specification review
Nadolol Impurity 4, CAS 51927-56-1, COA available
Supports regulatory method validation for nadolol impurity profiling
Validated HPLC resolves from 6 other impurities at ≤0.3%
Pharmaceutical impurity Reference standard ANDA compliance

Procurement-Relevant Application Scenarios for 5,8-Dihydronaphthalen-1-yl acetate (CAS 51927-56-1)


Regioselective Synthesis of 4-Acyl-5,8-dihydro-1-naphthol Derivatives via Fries Rearrangement

Researchers aiming to prepare 4-acetyl-5,8-dihydro-1-naphthol (4a) with exclusive para-selectivity should select 5,8-dihydro-1-naphthyl acetate as the substrate. AlCl₃-mediated Fries rearrangement in nitrobenzene or CS₂ delivers the para-acetylated product in 30–35% yield without ortho-isomer contamination [1]. This regiochemical outcome is unattainable with fully aromatic 1-naphthyl acetate, which yields ortho/para mixtures.

One-Pot Synthesis of Arylated Dihydronaphthalene Scaffolds Using Benzene as Both Solvent and Reagent

Investigators performing diversity-oriented synthesis can exploit the dual reactivity of 5,8-dihydro-1-naphthyl acetate in benzene/AlCl₃. The reaction simultaneously generates the Fries rearrangement product 6 (35.7%) and the arylation adduct 7 (10.7%), providing two distinct scaffold types in a single operation [2]. This tandem Fries-arylation manifold is unique to the 5,8-dihydro system and cannot be replicated with 1-naphthyl acetate.

Photo-Fries Generation of Ortho- and Para-Hydroxyketone Libraries for Medicinal Chemistry

Medicinal chemists seeking both ortho- and para-hydroxyketone derivatives from a single precursor should utilize 5,8-dihydro-1-naphthyl acetate. Irradiation at 254 nm in methanol reproducibly yields ortho-hydroxyketone 3a (40%), para-hydroxyketone 4a (32%), and 5,8-dihydronaphthol (32%) [3]. This product distribution enables parallel access to two regioisomeric hydroxyketone series for structure-activity relationship (SAR) studies.

AND A-Compliant Nadolol Impurity Reference Standard for QC Method Validation

Pharmaceutical quality control laboratories performing HPLC method validation for nadolol drug products require certified Nadolol Impurity 4 reference standard (CAS 51927-56-1) for peak identification, system suitability testing, and impurity quantification [4]. Validated methods resolve this impurity from six other nadolol-related compounds at quantifiable levels of ≤0.3% [5]. Generic naphthyl acetates cannot substitute for this purpose due to differing chromatographic retention times and spectral properties.

Application
Selection Property
Validation Focus
Regioselective synthesis of 4-acyl-5,8-dihydro-1-naphthols
Exclusive para-directing Fries reactivity
Confirm para product formation by HPLC/NMR
Diversity-oriented scaffold generation via tandem Fries-arylation
Dual reactivity in benzene solvent
Analyze Fries and arylation product distribution
Photo-Fries hydroxyketone library synthesis
Ortho/para hydroxyketone product profile
Confirm regioisomeric ratio under 254 nm irradiation
ANDA-compliant nadolol impurity reference standard
Certified impurity identity (CAS 51927-56-1)
Co-elution check with validated HPLC method
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